

Potential therapeutic targets of 2-(1H-indazol-4-yl)acetic acid

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Compound of Interest

Compound Name: 2-(1H-indazol-4-yl)acetic acid

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An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for **2-(1H-indazol-4-yl)acetic acid**

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^{[1][2]} **2-(1H-indazol-4-yl)acetic acid** is a molecule of interest due to its structural similarity to other biologically active indazole derivatives. This guide provides a comprehensive, technically-grounded framework for the identification and validation of its potential therapeutic targets. We will delve into hypothesized target classes based on the known activities of related indazole compounds and present a systematic workflow for target discovery and validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system is a versatile scaffold found in a multitude of compounds demonstrating diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} The therapeutic success of indazole-containing drugs underscores the importance of this heterocycle in drug design. Given the prevalence of the

indazole core in clinically relevant molecules, **2-(1H-indazol-4-yl)acetic acid** represents a promising starting point for a target identification campaign.

Hypothesizing Potential Therapeutic Targets for 2-(1H-indazol-4-yl)acetic acid

Based on the established bioactivities of various indazole derivatives, we can postulate several potential target classes for **2-(1H-indazol-4-yl)acetic acid**. These hypotheses provide a rational basis for initiating a target discovery program.

Protein Kinases

Numerous indazole derivatives have been identified as potent protein kinase inhibitors.^[2] This class of enzymes plays a crucial role in cellular signaling and is frequently dysregulated in diseases such as cancer and inflammatory disorders.

- Pim Kinases: A series of 1H-indazole derivatives have been reported as pan-Pim kinase inhibitors.^[2]
- Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have shown inhibitory activity against FGFR kinases.^[2]
- Extracellular Signal-Regulated Kinases (ERK1/2): Certain 1H-indazole amide derivatives have demonstrated potent enzymatic and cellular activity against ERK1/2.^[2]
- c-Jun N-terminal Kinases (JNKs): JNKs are significant targets in inflammatory diseases and cancer, and their inhibition is a key area of therapeutic research.^{[4][5]}
- Phosphatidylinositol 3-Kinase (PI3K): The compound GDC-0941, which contains an indazole moiety, is a potent inhibitor of class I PI3K.^{[6][7]}

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.

- CRTh2 Antagonists: Pyrazole-4-acetic acid derivatives, which are structurally similar to indazole-4-acetic acids, have been identified as CRTh2 receptor antagonists.[8]
- Prostaglandin E Receptor 1 (EP1) Antagonists: 2-(1H-indazol-1-yl)-thiazole derivatives have been designed as selective EP1 receptor antagonists for the potential treatment of overactive bladder.[9]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

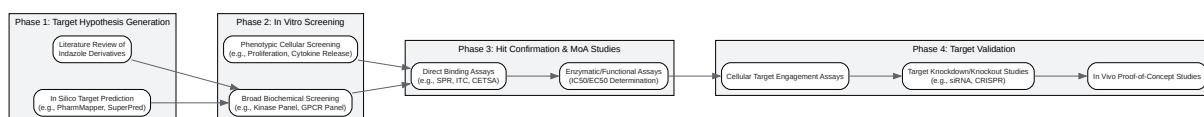
- Aryl Hydrocarbon Receptor (AHR) Agonists: Derivatives of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one have been discovered as a new class of AHR agonists with potential anti-psoriasis activity.[10]

Other Potential Targets

- Cyclooxygenase-2 (COX-2): Some 2H-indazole derivatives have shown in vitro inhibitory activity against COX-2, suggesting a potential anti-inflammatory mechanism.[1][3]

A Systematic Workflow for Target Identification and Validation

The following section outlines a comprehensive, multi-pronged approach to de-orphanize **2-(1H-indazol-4-yl)acetic acid** and validate its therapeutic target(s).



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Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: Target Hypothesis Generation

- In Silico Target Prediction: Utilize computational tools such as PharmMapper, SuperPred, and SwissTargetPrediction to generate a list of potential targets based on the 3D structure and pharmacophoric features of **2-(1H-indazol-4-yl)acetic acid**.
- Literature Review: Conduct a thorough review of scientific literature and patent databases for indazole derivatives with similar substitution patterns to identify known biological activities and targets.[11][12][13]

Phase 2: In Vitro Screening

- Broad Biochemical Screening: Screen the compound against large panels of purified enzymes and receptors. Commercially available screening services offer panels for hundreds of kinases, GPCRs, ion channels, and nuclear receptors.
- Phenotypic Cellular Screening: Evaluate the effect of the compound on various cellular phenotypes, such as cell proliferation, apoptosis, cytokine production, and reporter gene activation. This can provide clues about the underlying signaling pathways affected.

Phase 3: Hit Confirmation and Mechanism of Action (MoA) Studies

Once a preliminary "hit" is identified from the screening phase, the next step is to confirm the interaction and elucidate the mechanism of action.

- Direct Binding Assays:
 - Surface Plasmon Resonance (SPR): To measure the binding kinetics (k_{on} , k_{off}) and affinity (KD) of the compound to the purified target protein.
 - Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH , ΔS) and the stoichiometry of the interaction.

- Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.
- Enzymatic/Functional Assays:
 - IC₅₀/EC₅₀ Determination: To quantify the potency of the compound in inhibiting (for enzymes) or modulating (for receptors) the activity of the target. This should be performed using orthogonal assay formats to rule out artifacts.

Phase 4: Target Validation

The final and most critical phase is to establish a causal link between the modulation of the identified target and the observed biological effect.

- Cellular Target Engagement Assays: Use techniques like NanoBRET or fluorescence resonance energy transfer (FRET) to quantify the engagement of the compound with its target in live cells.
- Target Knockdown/Knockout Studies: Employ genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed upon target depletion should mimic the effect of the compound.
- In Vivo Proof-of-Concept Studies: Evaluate the efficacy of the compound in a relevant animal model of disease. Concurrently, measure target engagement and downstream pharmacodynamic biomarkers in the animals to establish a clear link between target modulation and therapeutic effect.

Detailed Experimental Protocols

Protocol: Kinase Inhibition Assay (Example: JNK1)

This protocol describes a typical *in vitro* assay to determine the IC₅₀ of a test compound against a protein kinase.

- Reagents and Materials:
 - Recombinant human JNK1 (active)

- ATP
- JNKtide (substrate peptide)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compound (**2-(1H-indazol-4-yl)acetic acid**) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates

- Procedure:
 1. Prepare serial dilutions of the test compound in DMSO.
 2. Add 1 µL of the compound dilutions to the wells of a 384-well plate.
 3. Add 10 µL of a solution containing JNK1 and JNKtide in assay buffer to each well.
 4. Incubate for 10 minutes at room temperature.
 5. Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
 6. Incubate for 60 minutes at room temperature.
 7. Stop the reaction and detect the amount of ADP produced by adding 20 µL of ADP-Glo™ Reagent.
 8. Incubate for 40 minutes at room temperature.
 9. Add 40 µL of Kinase Detection Reagent.
 10. Incubate for 30 minutes at room temperature.
 11. Measure luminescence using a plate reader.

12. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells.

- Cell Culture and Treatment:

1. Culture a relevant cell line to ~80% confluency.
2. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

- Heating and Lysis:

1. Harvest the cells and resuspend them in a suitable buffer.
2. Aliquot the cell suspension into PCR tubes.
3. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
4. Cool the samples at room temperature for 3 minutes.
5. Lyse the cells by freeze-thaw cycles.
6. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

- Protein Detection:

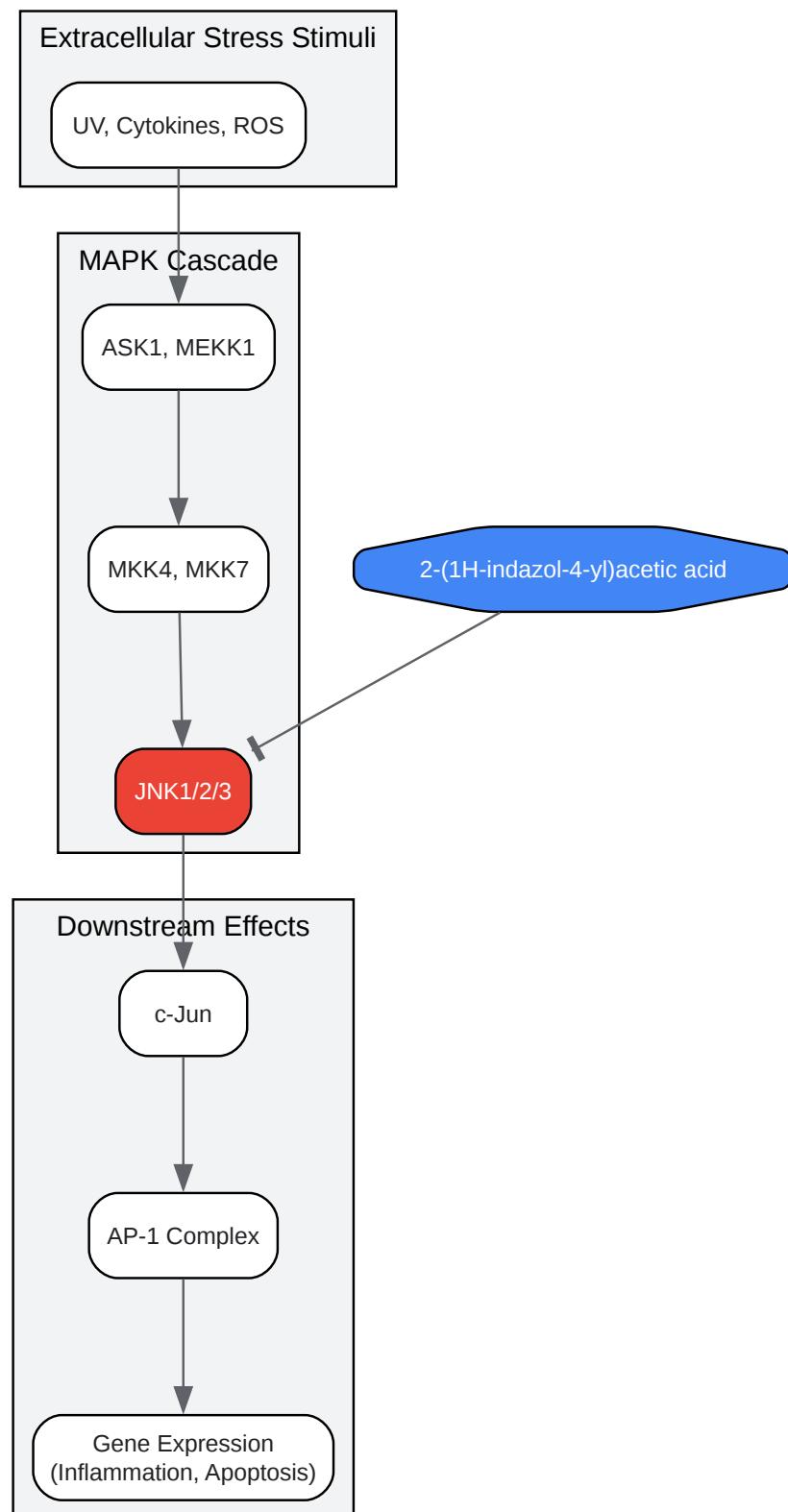
1. Collect the supernatant.
2. Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.
3. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation

Table 1: Hypothetical Screening Results for 2-(1H-indazol-4-yl)acetic acid

Target Class	Representative Target	Assay Type	Result (IC50/EC50 in μ M)
Kinases	JNK1	Biochemical	0.5
PI3K α	Biochemical	> 50	
ERK2	Biochemical	15	
GPCRs	CRTh2	Binding	2.1
EP1	Functional	8.7	
Nuclear Receptors	AHR	Reporter Gene	> 50

Visualization of a Hypothesized Signaling Pathway

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Caption: Hypothesized inhibition of the JNK signaling pathway by **2-(1H-indazol-4-yl)acetic acid**.

Conclusion

While the specific therapeutic target of **2-(1H-indazol-4-yl)acetic acid** remains to be elucidated, its chemical structure, rooted in the privileged indazole scaffold, suggests a high probability of biological activity. This guide has provided a comprehensive and actionable framework for the systematic identification and validation of its molecular target(s). By employing a combination of *in silico*, *in vitro*, and *in vivo* approaches, researchers can effectively de-orphanize this compound and unlock its therapeutic potential. The methodologies and protocols detailed herein are designed to ensure scientific rigor and provide a clear path forward in the drug discovery process.

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